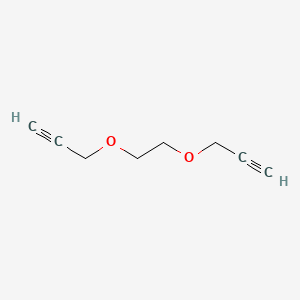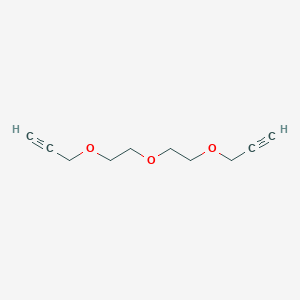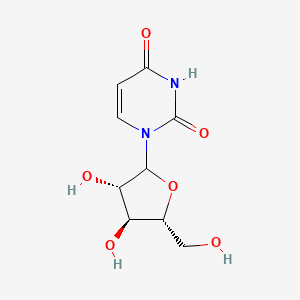
Spongouridine
Vue d'ensemble
Description
Aruauridine : Uracil 1-β-D-arabinofuranoside , est un analogue nucléosidique dérivé de l'uracile et de l'arabinose. Il s'agit d'un composé synthétique présentant une activité biologique significative, notamment dans le domaine de l'oncologie. L'aruauridine est connue pour ses propriétés antiprolifératives, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
Aruauridine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: Studied for its effects on cellular processes, particularly in cancer cells.
Medicine: Investigated for its potential as an anticancer agent due to its antiproliferative properties.
Industry: Utilized in the synthesis of other nucleoside analogs and as a standard in quality control.
Mécanisme D'action
Target of Action
Spongouridine, a marine-derived nucleoside, was first isolated from the Caribbean sponge Cryptotethya crypta . It is a precursor to the antiviral drug Vidarabine . The primary target of this compound, like Vidarabine, is likely to be viral DNA polymerase .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active. This is a three-step process in which Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of Vidarabine is both an inhibitor and a substrate of viral DNA polymerase .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA synthesis, given its similarity to Vidarabine. When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This disrupts the viral replication process, thereby inhibiting the spread of the virus.
Pharmacokinetics
Vidarabine, a related compound, is known to cross the blood-brain barrier when converted to its active metabolite
Result of Action
The result of this compound’s action would be the inhibition of viral replication, leading to a decrease in viral load. This is due to the disruption of DNA synthesis, which is crucial for the replication of the virus .
Action Environment
The action of this compound, like many marine-derived compounds, may be influenced by various environmental factors. Marine organisms often produce specific secondary metabolites to survive in the harsh ocean environment . These compounds may exhibit different properties or efficacies depending on the specific environmental conditions they are exposed to.
Analyse Biochimique
Biochemical Properties
Spongouridine is involved in several biological processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleaved reversibly to D-arabinose-1-phosphate and uracil by the enzyme nucleoside phosphorylase . The nature of these interactions is crucial for the biochemical reactions that this compound participates in.
Cellular Effects
Marine natural products, including this compound, exhibit a wide range of bioactivities, including antibiotic, antiviral, anticancer, or anti-inflammatory properties . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nucleoside phosphorylase
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
-
Étape 1 : Synthèse du 2′,3′,5′-tri-O-acétyluridine :
- Réagir 1,0 g de tétraacétylribose avec 15 mL de 1,2-dichloroéthane.
- Refroidir le mélange à 0 °C et ajouter 0,70 g de chlorure d'étain(IV) dans 10 mL de 1,2-dichloroéthane.
- Ajouter 1,0 g de 2,4-diméthoxypyrimidine et faire réagir à température ambiante pendant 30 heures.
- Diluer avec du 1,2-dichloroéthane, hydrolyser avec une solution saturée de bicarbonate de sodium et filtrer sur de l'alumine.
- Sécher, filtrer et concentrer pour obtenir un produit sirupeux avec un rendement de 69 %.
-
Étape 2 : Synthèse de l'uridine :
- Ajouter 0,1 g de sodium métallique à 50 mL de méthanol anhydre.
- Refroidir à température ambiante et ajouter 0,90 g du produit de l'étape 1.
- Faire réagir à température ambiante pendant 8 heures.
- Ajuster le pH à 5 à l'aide d'une résine échangeuse de cations d'acide fort, filtrer et recristalliser dans l'éthanol pour obtenir un produit solide avec un rendement de 70 %.
-
Étape 3 : Synthèse du 2,2′-déhydrouridine :
- Dissoudre 1,98 g d'uridine dans 4 mL de diméthylformamide anhydre à 80 °C.
- Ajouter 2,16 g de carbonate de diphényle et 20 mg de bicarbonate de sodium.
- Faire réagir à 150 °C pendant 30 minutes, puis verser dans 40 mL d'éther anhydre.
- Refroidir et recristalliser dans le méthanol pour obtenir le produit avec un rendement de 71 %.
-
Étape 4 : Synthèse de l'uracil 1-β-D-arabinofuranoside :
- Dissoudre 1,25 g de 2,2′-déhydrouridine dans 104 mL d'acide acétique à 50 %.
- Ajouter 7,3 mL de solution d'hydroxyde de sodium 1 M et laisser reposer pendant la nuit.
- Ajuster le pH à 5 à l'aide d'une résine échangeuse de cations d'acide fort, filtrer et recristalliser pour obtenir le produit final avec un rendement de 74 % .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : L'aruauridine peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où la partie arabinose peut être remplacée par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles en conditions basiques ou acides.
Principaux produits :
- Les produits d'oxydation comprennent des dérivés de l'uracile avec des fonctionnalités oxygénées supplémentaires.
- Les produits de réduction comprennent des formes réduites de l'uracile et de l'arabinose.
- Les produits de substitution varient en fonction du nucléophile utilisé .
Applications de la recherche scientifique
L'aruauridine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'analyse chromatographique et comme étalon en spectrométrie de masse.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment dans les cellules cancéreuses.
Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux en raison de ses propriétés antiprolifératives.
Industrie : Utilisé dans la synthèse d'autres analogues nucléosidiques et comme étalon dans le contrôle de la qualité.
Mécanisme d'action
L'aruauridine exerce ses effets en inhibant la prolifération des cellules cancéreuses. Il est métabolisé en sa forme active, qui s'incorpore à l'ADN des cellules en division rapide, ce qui entraîne l'inhibition de la synthèse de l'ADN et de la division cellulaire. Ce mécanisme est similaire à celui d'autres analogues nucléosidiques, comme la cytarabine .
Comparaison Avec Des Composés Similaires
Composés similaires :
Cytarabine (Ara-C) : Un analogue nucléosidique utilisé dans le traitement de la leucémie.
Gemcitabine : Un autre analogue nucléosidique présentant des propriétés anticancéreuses.
Fludarabine : Utilisé dans le traitement de la leucémie lymphocytaire chronique.
Unicité de l'aruauridine :
- L'aruauridine est unique dans son incorporation spécifique dans l'ADN et sa voie métabolique distincte par rapport aux autres analogues nucléosidiques.
- Il a montré des effets antiprolifératifs spécifiques dans certaines lignées de cellules cancéreuses, ce qui en fait un composé précieux pour la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184832 | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-77-0 | |
| Record name | Uracil arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


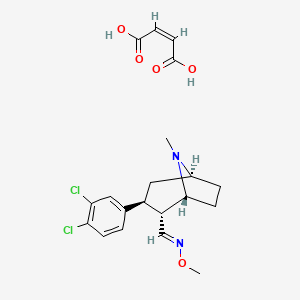
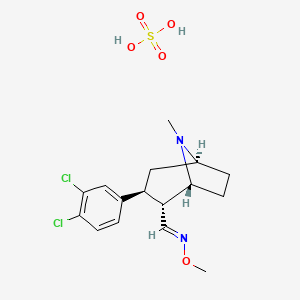
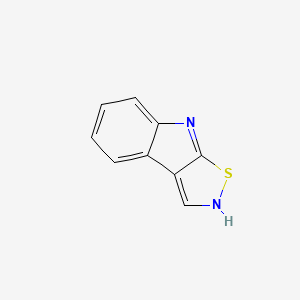

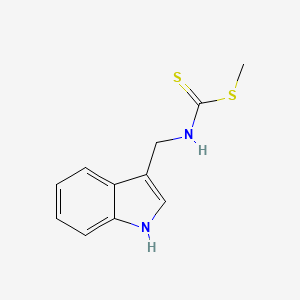
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
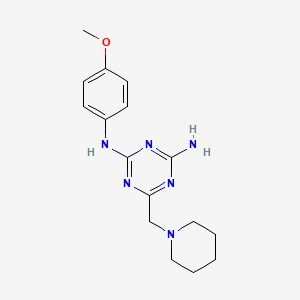
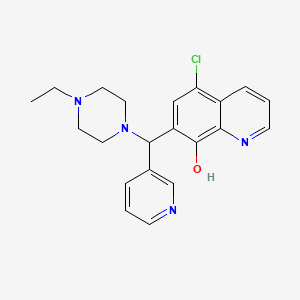
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)

